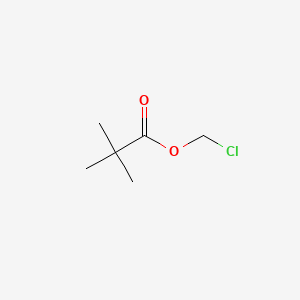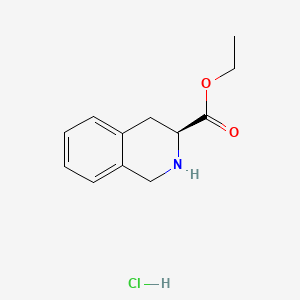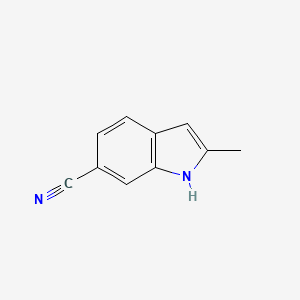
C10H12FeN2O8.Na.2H2O
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C10H12FeN2O8.Na.2H2O is known as Sodium Iron Ethylenediaminetetraacetate Dihydrate. This compound is a chelating agent, which means it has the ability to form multiple bonds with a single metal ion. It is commonly used in various industrial and scientific applications due to its ability to bind iron ions effectively.
準備方法
Synthetic Routes and Reaction Conditions
Sodium Iron Ethylenediaminetetraacetate Dihydrate is synthesized through the reaction of ethylenediaminetetraacetic acid (EDTA) with iron salts in the presence of sodium hydroxide. The reaction typically involves dissolving EDTA in water, followed by the addition of iron(III) chloride or iron(III) sulfate. Sodium hydroxide is then added to adjust the pH and facilitate the formation of the sodium iron complex. The reaction mixture is stirred and heated to ensure complete reaction, and the resulting product is then crystallized and dried to obtain the dihydrate form.
Industrial Production Methods
In industrial settings, the production of Sodium Iron Ethylenediaminetetraacetate Dihydrate involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The crystallization step is carefully monitored to obtain the desired dihydrate form, and the product is then packaged for distribution.
化学反応の分析
Types of Reactions
Sodium Iron Ethylenediaminetetraacetate Dihydrate undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions, particularly iron ions.
Redox Reactions: It can participate in redox reactions where the iron ion undergoes oxidation or reduction.
Substitution Reactions: The ligand can be substituted by other ligands in the coordination sphere of the iron ion.
Common Reagents and Conditions
Complexation Reactions: Typically involve metal salts such as iron(III) chloride or iron(III) sulfate in aqueous solutions.
Redox Reactions: Common reagents include reducing agents like ascorbic acid or oxidizing agents like hydrogen peroxide.
Substitution Reactions: Ligands such as ammonia or other chelating agents can be used under controlled pH and temperature conditions.
Major Products Formed
Complexation Reactions: Formation of stable iron-EDTA complexes.
Redox Reactions: Formation of reduced or oxidized iron species.
Substitution Reactions: Formation of new coordination complexes with substituted ligands.
科学的研究の応用
Sodium Iron Ethylenediaminetetraacetate Dihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: Employed in biochemical assays to control metal ion concentrations and prevent metal ion-induced enzyme inhibition.
Medicine: Investigated for its potential use in treating iron overload conditions and as a component in certain pharmaceutical formulations.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents and detergents.
作用機序
The mechanism of action of Sodium Iron Ethylenediaminetetraacetate Dihydrate involves the formation of stable complexes with iron ions. The ethylenediaminetetraacetate ligand binds to the iron ion through multiple coordination sites, effectively sequestering the iron ion and preventing it from participating in unwanted chemical reactions. This chelation process is crucial in applications where control of iron ion concentration is necessary.
類似化合物との比較
Similar Compounds
Sodium Calcium Ethylenediaminetetraacetate: Similar chelating agent but with calcium instead of iron.
Sodium Magnesium Ethylenediaminetetraacetate: Chelates magnesium ions instead of iron.
Sodium Zinc Ethylenediaminetetraacetate: Used for zinc ion chelation.
Uniqueness
Sodium Iron Ethylenediaminetetraacetate Dihydrate is unique in its strong affinity for iron ions, making it particularly useful in applications where iron ion control is critical. Its ability to form stable complexes with iron ions distinguishes it from other chelating agents that may not have the same specificity or stability with iron.
特性
CAS番号 |
15708-42-6 |
|---|---|
分子式 |
C10H16FeN2NaO10 |
分子量 |
403.08 g/mol |
IUPAC名 |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+);dihydrate |
InChI |
InChI=1S/C10H16N2O8.Fe.Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;+3;+1;;/p-4 |
InChIキー |
KALIANGTBDVYLB-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.O.[Na+].[Fe] |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4R,5R,6S)-5,6-dibromobicyclo[2.2.0]hex-2-ene](/img/structure/B579689.png)
![5,8-Methanoimidazo[1,5-a]pyridine](/img/structure/B579691.png)
![(1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,5a,6,7,8,9,9b,10,11-dodecahydro-1H-cyclopenta[i]phenanthridin-4-one](/img/structure/B579692.png)

![(1R,5S)-1,3,5,9,9-pentamethyl-7-[[(3R,7S)-3,5,7,10,10-pentamethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decan-1-yl]disulfanyl]-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane](/img/structure/B579694.png)



![methyl (1'S,2R,7'R,8'R,9'R)-9'-[(1S)-1-hydroxyethyl]-5-methoxy-3-oxospiro[1H-indole-2,6'-3-azatricyclo[5.3.1.03,8]undecane]-7'-carboxylate](/img/structure/B579701.png)

![Trisodium;5-[(6-amino-1-oxido-3-sulfonaphthalen-2-yl)diazenyl]-8-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B579705.png)



